![molecular formula C14H12N4S B5873952 N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE](/img/structure/B5873952.png)
N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is a complex organic compound that features both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The pyridine rings can be introduced through coupling reactions such as the Suzuki or Heck coupling.
Amine Formation: The final step often involves the formation of the amine linkage between the pyridine and thiazole rings, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, aryl, or other functional groups.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as a bioactive molecule in drug discovery and development.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
- N-(3-METHYL-2-PYRIDYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
- N-(3-METHYL-4-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE
Uniqueness
N-(3-METHYL-2-PYRIDYL)-N-[4-(3-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE is unique due to the specific positioning of the methyl group and the arrangement of the pyridine and thiazole rings. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c1-10-4-2-7-16-13(10)18-14-17-12(9-19-14)11-5-3-6-15-8-11/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPHSVDBEADSZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
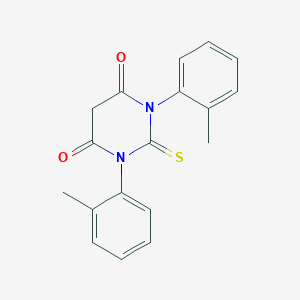
![Benzothiazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B5873877.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
![CYCLOBUTYL[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B5873902.png)
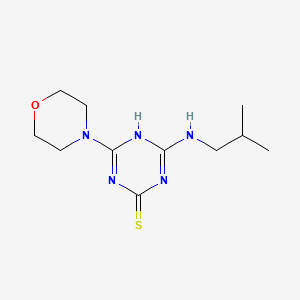
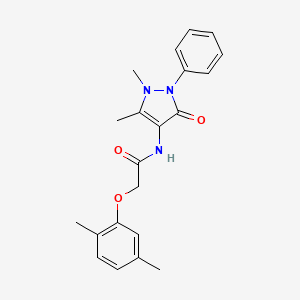
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)
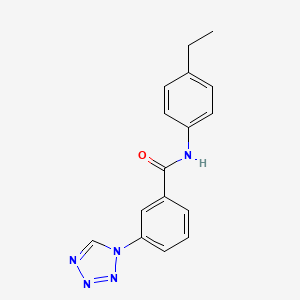
![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
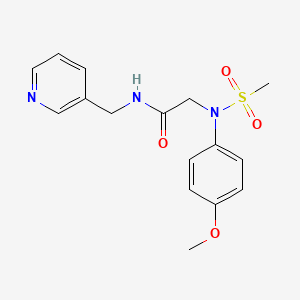
![(NZ)-N-[2,6-bis(3,4-dimethoxyphenyl)-3-methylpiperidin-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B5873934.png)
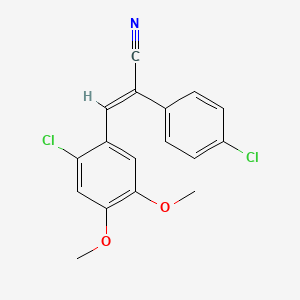
![N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
